molecular formula C14H14N2O3 B1373245 Benzyl (4-methoxypyridin-2-yl)carbamate CAS No. 1073372-17-4

Benzyl (4-methoxypyridin-2-yl)carbamate

Cat. No. B1373245
M. Wt: 258.27 g/mol
InChI Key: PMYITSZDUHAXLG-UHFFFAOYSA-N
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Description

“Benzyl (4-methoxypyridin-2-yl)carbamate” is a chemical compound with the molecular formula C14H14N2O3 . It has a molecular weight of 258.27 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Benzyl (4-methoxypyridin-2-yl)carbamate” consists of a benzyl group attached to a carbamate group, which is further connected to a 4-methoxypyridin-2-yl group . The InChI Code for this compound is 1S/C14H14N2O3/c1-18-12-7-8-15-13 (9-12)16-14 (17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,15,16,17) .


Physical And Chemical Properties Analysis

“Benzyl (4-methoxypyridin-2-yl)carbamate” is a solid compound that should be stored in a dry environment at 2-8°C . .

Scientific Research Applications

Antimitotic Agents

Studies have explored the metabolism and biological activity of compounds structurally related to Benzyl (4-methoxypyridin-2-yl)carbamate. For instance, Temple and Rener (1992) investigated the activity of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound with metabolic and structural similarities. These isomers demonstrated significant activity in various biological systems, with notable differences in potency between the isomers (Temple & Rener, 1992).

Liquid Crystalline Behavior and Photophysical Properties

Ahipa et al. (2014) synthesized luminescent compounds containing methoxy pyridine, benzonitrile, and alkoxy benzene structures, demonstrating liquid crystalline behavior and potential as mesogens. These compounds, related to Benzyl (4-methoxypyridin-2-yl)carbamate, showed varying phase behaviors based on their alkoxy chain length and exhibited blue emission, making them interesting for material science applications (Ahipa et al., 2014).

Prodrug Development

Rahmathullah et al. (1999) conducted synthesis and evaluation of carbamate analogues of 2,5-bis(4-amidinophenyl)furan, a structurally related compound, as prodrugs for Pneumocystis carinii pneumonia. The study found that certain carbamates exhibited promising anti-PCP activity, highlighting the potential of carbamate derivatives in therapeutic applications (Rahmathullah et al., 1999).

Enzyme Inhibition

Research by Magar et al. (2021) focused on benzyl carbamates as selective inhibitors of butyrylcholinesterase (BChE). They found that certain benzyl carbamates showed higher inhibitory activity against BChE compared to acetylcholinesterase (AChE), with implications for Alzheimer's disease treatment (Magar et al., 2021).

Ring-Opening Polymerization

Pounder et al. (2011) studied the ring-opening polymerization (ROP) of an O-carboxyanhydride monomer derived from L-malic acid, using 4-methoxypyridine as a catalyst. This research, related to benzyl carbamate chemistry, contributes to the development of biodegradable polymers (Pounder et al., 2011).

Safety And Hazards

Specific safety and hazard information for “Benzyl (4-methoxypyridin-2-yl)carbamate” is not provided in the available sources .

Future Directions

As “Benzyl (4-methoxypyridin-2-yl)carbamate” is used for research purposes , future directions would likely involve further studies to understand its properties, potential applications, and safety profile.

properties

IUPAC Name

benzyl N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-8-15-13(9-12)16-14(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYITSZDUHAXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674771
Record name Benzyl (4-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-methoxypyridin-2-yl)carbamate

CAS RN

1073372-17-4
Record name Phenylmethyl N-(4-methoxy-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wang, A Huo, X Li, Y Li, Y Zhang, T Jin… - The Journal of …, 2022 - ACS Publications
Synthetic methods of unnatural α-amino acids have always been the focus of extensive research due to their significant bioactivities. However, convenient transition-metal-free …
Number of citations: 4 pubs.acs.org

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